3,8-Dibromoimidazo[1,2-a]pyridine
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Overview
Description
3,8-Dibromoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity . The presence of bromine atoms at the 3 and 8 positions enhances its chemical reactivity, making it a versatile intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dibromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazo[1,2-a]pyridine oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Major Products Formed:
Substitution Products: Azidoimidazo[1,2-a]pyridine, thiolimidazo[1,2-a]pyridine, aminoimidazo[1,2-a]pyridine.
Oxidation Products: Imidazo[1,2-a]pyridine oxides.
Reduction Products: Debrominated imidazo[1,2-a]pyridine.
Scientific Research Applications
3,8-Dibromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-Dibromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules . This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
- 3,7-Dibromoimidazo[1,2-a]pyridine
- 3,6-Dibromoimidazo[1,2-a]pyridine
- 3,5-Dibromoimidazo[1,2-a]pyridine
Comparison: 3,8-Dibromoimidazo[1,2-a]pyridine is unique due to the specific positioning of bromine atoms at the 3 and 8 positions, which influences its reactivity and interaction with other molecules . Compared to its analogues, it may exhibit different chemical and biological properties, making it a distinct compound for various applications .
Properties
IUPAC Name |
3,8-dibromoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPPJFVRIAAQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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